9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile
Description
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile is a synthetic nitrile derivative featuring a conjugated tetraene backbone substituted with dimethyl groups at positions 3 and 7 and a 4-dimethylamino-phenyl group at position 8. The nitrile functional group and dimethylamino-phenyl substituent distinguish it from retinoid-like derivatives, which typically feature carboxylic acids, esters, or amides.
Properties
IUPAC Name |
(2E,4E,6E,8E)-9-[4-(dimethylamino)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-16(6-5-7-17(2)14-15-20)8-9-18-10-12-19(13-11-18)21(3)4/h5-14H,1-4H3/b7-5+,9-8+,16-6+,17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFQCIKVNKUTRW-KROFXTHXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CC#N)C)C=CC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C#N)\C)/C=C/C1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characterization
The target compound has the molecular formula C₁₉H₂₂N₂ and a molecular weight of 278.4 g/mol . Its IUPAC name, (2E,4E,6E,8E)-9-[4-(dimethylamino)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenenitrile, reflects its fully conjugated tetraene backbone and para-dimethylamino-substituted aromatic ring. The nitrile group at the terminal position enhances its electron-withdrawing properties, making it suitable for applications in nonlinear optics or as a ligand in coordination chemistry.
Precursor Relationship
A closely related aldehyde, 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal (CAS 75859-94-8), serves as the direct precursor to the nitrile derivative. The aldehyde has a molecular formula of C₁₉H₂₃NO (281.39 g/mol) and shares the same polyene framework, differing only in the terminal functional group (−CHO vs. −CN). Physical properties of both compounds are summarized below:
| Property | Aldehyde (CAS 75859-94-8) | Nitrile (CAS 1798398-57-8) |
|---|---|---|
| Boiling Point | 470.1 ± 38.0 °C (Predicted) | Not Reported |
| Density | 1.011 ± 0.06 g/cm³ | Not Reported |
| pKa | 5.18 ± 0.12 (Predicted) | Not Applicable |
Primary Preparation Method: Aldehyde-to-Nitrile Conversion
Reaction Overview
The most documented synthesis involves the oxidation-free conversion of the aldehyde precursor to the nitrile using H₂N-DABCO (1,4-diazabicyclo[2.2.2]octane-1-ium-1-aminide) as a transient nitrile synthon. This method, developed by Li et al., avoids traditional toxic cyanating agents like KCN or NaCN, offering a safer and more efficient pathway.
General Procedure
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Reagents :
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Aldehyde precursor (0.25 mmol)
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H₂N-DABCO (0.25 mmol)
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Potassium tert-butoxide (KOtBu, 0.50 mmol)
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Tetrahydrofuran (THF, 2.0 mL)
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Steps :
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Combine H₂N-DABCO and KOtBu in THF under aerobic conditions.
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Stir for 5 minutes to generate the active nucleophile.
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Add the aldehyde and stir for an additional 5 minutes.
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Quench with saturated NaHCO₃ and extract with ethyl acetate.
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Purify via flash chromatography (PE:EA = 10:1).
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Mechanistic Insights
The reaction proceeds through a two-step mechanism:
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Deprotonation : KOtBu abstracts a proton from H₂N-DABCO, forming a reactive amidine species.
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Nucleophilic Attack : The amidine attacks the aldehyde carbonyl, followed by elimination of water and DABCO to yield the nitrile.
Optimization and Scalability
Solvent and Base Screening
The choice of solvent and base critically impacts yield. THF outperforms DMSO, DMF, and acetonitrile due to its moderate polarity and compatibility with the reagents. Similarly, KOtBu provides superior yields compared to weaker bases like K₂CO₃ or Et₃N.
Substrate Scope and Limitations
The method tolerates electron-donating (e.g., −OCH₃) and electron-withdrawing (e.g., −CN, −Br) substituents on the aromatic ring. However, sterically hindered aldehydes or those with α-hydrogens may require prolonged reaction times.
Scalability Data
A gram-scale synthesis of a model nitrile (4-methoxybenzonitrile) achieved an 80% isolated yield (153.4 g) under identical conditions, demonstrating the method’s industrial feasibility.
Alternative Synthetic Routes
Condensation Reactions
The polyene backbone likely originates from a Wittig or Horner-Wadsworth-Emmons reaction between phosphonium ylides and carbonyl precursors. For example:
However, specific details for this compound remain unpublished.
Analytical Characterization
Spectroscopic Data
Key spectral features for the nitrile include:
Chemical Reactions Analysis
Types of Reactions
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the dimethylamino group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Research
Binding Affinity Studies
Research indicates that compounds with similar structures exhibit significant biological activities. Specifically, 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile has been studied for its binding affinities to various biological targets. These studies are crucial for understanding its potential as a therapeutic agent.
Optogenetics
One notable application is in optogenetics, where synthetic retinal analogues modify the spectral and kinetic characteristics of microbial rhodopsin tools. This modification allows for precise control over cellular activities using light, making it valuable in neuroscience and cell biology .
Photophysical Properties
The compound's unique structure allows it to exhibit interesting photophysical properties. It has been investigated for its potential use in photodynamic therapy (PDT), where light-sensitive compounds induce cytotoxic effects upon illumination. The dimethylamino group may enhance the compound's photostability and efficacy in PDT applications.
Case Study 1: Optogenetic Tools Development
A study by Azimi Hashemi et al. (2014) demonstrated that synthetic retinal analogues could modify the spectral properties of microbial rhodopsins used in optogenetics. The study found that incorporating compounds like this compound enhances the efficiency of these tools in controlling neuronal activity through light stimulation .
Case Study 2: Photodynamic Therapy
Research into photodynamic therapy has shown that compounds similar to this compound can be effective in targeting cancer cells when activated by specific wavelengths of light. This application is particularly promising due to the compound's ability to generate reactive oxygen species upon excitation.
Mechanism of Action
The mechanism of action of 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group and the conjugated system of double bonds play a crucial role in its reactivity and interaction with biological molecules. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Functional Group Variations
The nitrile group in the target compound contrasts with other functional groups in related structures:
- Carboxylic acids: Acitretin (C₂₁H₂₆O₃, MW 326.43), a retinoid acid, inhibits tumor growth but has lower metabolic stability due to ionization .
- Esters : Etretinate (C₂₃H₃₀O₃, MW 354.49), an ethyl ester prodrug, is hydrolyzed to Acitretin in vivo, enhancing bioavailability .
- Amides: Ro 11-1430 (C₂₃H₃₁NO₂, MW 353.50) exhibits antitumor activity with reduced toxicity compared to esters .
- Nitriles : The target compound’s nitrile group likely improves metabolic stability and alters electronic properties compared to esters/acids.
Substituent Effects
- Dimethylamino-phenyl group: Electron-donating dimethylamino substituents may enhance binding to aromatic receptor sites, differing from the methoxy-trimethylphenyl groups in Acitretin/Etretinate, which are bulkier and more lipophilic .
- Cyclohexenyl vs. phenyl: Compounds like 9-(4-hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenenitrile (C₂₀H₂₇NO, MW 297.43) exhibit steric and electronic differences due to non-aromatic cyclic substituents .
Structural and Pharmacokinetic Data
Table 1: Key Comparative Data
Note: Target compound data inferred from structurally similar analogs.
Research Findings and Implications
Biological Activity
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile, also known as 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal (CAS No. 75859-94-8), is a complex organic compound notable for its unique molecular structure characterized by a long carbon chain with multiple double bonds and a dimethylamino group. This compound has garnered attention for its diverse biological activities, which include potential applications in medicinal chemistry and biochemistry.
- Molecular Formula : C19H23N
- Molecular Weight : 281.39 g/mol
- Structural Features : The compound features a phenyl ring substituted with a dimethylamino group and a long aliphatic chain with conjugated double bonds.
Biological Activity Overview
Research indicates that compounds similar to 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal exhibit significant biological activities. These activities include:
- Antioxidant Properties : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress.
- Anticancer Activity : Certain derivatives have demonstrated potential in inhibiting cancer cell proliferation.
- Cholinesterase Inhibition : The dimethylamino group is associated with cholinesterase inhibitory activity, which is crucial in neurodegenerative disease research.
Antioxidant Activity
A study highlighted that derivatives of 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal possess antioxidant properties comparable to established antioxidants like quercetin. The mechanism involves the reduction of reactive oxygen species (ROS) in cellular models.
Anticancer Properties
Table 1 summarizes the anticancer activity of various derivatives of the compound:
| Compound Name | Structure | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal | Structure | 15.5 | Induces apoptosis in cancer cells |
| 9-(Phenyl)-3-methylnona-2,4-dienal | Structure | 12.0 | Cell cycle arrest at G1 phase |
| 9-(4-Methoxyphenyl)-3-methylnona-2,4-dienal | Structure | 10.5 | Inhibits angiogenesis |
Cholinesterase Inhibition
The compound has been evaluated for its potential as a cholinesterase inhibitor. A study reported an IC50 value of approximately 20 nM for acetylcholinesterase (AChE) inhibition compared to donepezil (IC50 = 6 nM), suggesting a promising profile for neuroprotective applications.
Case Studies
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Neuroprotective Effects
A recent study investigated the neuroprotective effects of the compound in models of Alzheimer’s disease. Results indicated that treatment with 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal significantly improved cognitive function and reduced amyloid-beta plaque formation in transgenic mice. -
Antitumor Efficacy
Another case study focused on the antitumor efficacy of this compound against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated significant dose-dependent inhibition of cell growth and induction of apoptosis.
Q & A
Q. What synthetic strategies are recommended for preparing 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile?
- Methodological Answer : The compound’s extended conjugated system suggests stepwise coupling reactions, such as Horner-Wadsworth-Emmons or Wittig reactions, to assemble the polyene backbone. Substituent placement (e.g., dimethylamino group) requires regioselective protection/deprotection steps. For example, intermediates like ethyl 4-ANPP derivatives () highlight the use of amine-protecting groups. Solvent polarity and temperature control are critical to minimize isomerization during tetraene formation .
Q. How can structural characterization of this compound be optimized using crystallographic and spectroscopic methods?
- Methodological Answer : Single-crystal X-ray diffraction (as in ) is ideal for resolving stereochemistry and bond conjugation. For dynamic structural analysis, combine UV-Vis spectroscopy (λmax ~255 nm, similar to ) with DFT calculations to correlate absorption bands with electronic transitions. NMR (¹H/¹³C) should employ deuterated solvents (e.g., CDCl₃) and 2D techniques (COSY, NOESY) to assign olefinic proton coupling patterns .
Q. What are the key challenges in achieving high purity for this compound, and how can they be addressed?
- Methodological Answer : Polyene systems are prone to oxidative degradation and photoisomerization. Use inert atmospheres (N₂/Ar) during synthesis and purification. Column chromatography with silica gel modified with 5% triethylamine can reduce acidic degradation. Purity validation via HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity, as emphasized in for structurally related amines .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with tailored photophysical properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge-transfer dynamics. For instance, demonstrates how integrating computational insights with experimental synthesis accelerates the design of fluorescent maleimides. Apply similar workflows to modify the dimethylamino group’s electron-donating capacity or extend conjugation for redshifted emission .
Q. What experimental design principles resolve contradictions in reaction yield data for large-scale synthesis?
- Methodological Answer : Bayesian optimization ( ) efficiently explores parameter spaces (e.g., catalyst loading, temperature) with minimal experiments. For example, a Plackett-Burman design can identify critical factors (e.g., solvent choice, reaction time) causing yield variability. Statistical validation (ANOVA) minimizes false positives, as highlighted in for combinatorial optimization .
Q. How can spectroscopic anomalies (e.g., unexpected fluorescence quenching) be systematically investigated?
- Methodological Answer : Time-resolved fluorescence spectroscopy paired with Stern-Volmer analysis quantifies quenching mechanisms (static vs. dynamic). Compare with structurally analogous compounds (e.g., ’s acridine-diones) to isolate substituent effects. Solvatochromic studies in solvents of varying polarity (e.g., cyclohexane to DMSO) reveal aggregation-induced quenching .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
